Selective Cholesterol Lowering vs. Broad Lipid Reduction of CDP-Choline and SAMe
In a direct comparative study in hyperlipemic subjects, intravenous Citiolone (300 mg) caused a significant and selective decrease in plasma cholesterol (p<0.001), while CDP-choline (300 mg) and S-adenosyl-methionine (SAMe, 45 mg) both induced broader hypolipidemic effects, significantly reducing total lipids and triglycerides as well [1]. This indicates that Citiolone's hypolipidemic action is more targeted, likely via a distinct pathway of stimulating hepatic phospholipid biosynthesis compared to its in-class comparators [1].
| Evidence Dimension | Plasma Cholesterol Change |
|---|---|
| Target Compound Data | Citiolone: Significant decrease (p<0.001) |
| Comparator Or Baseline | CDP-choline: Significant decrease (p<0.01); SAMe: Significant decrease (p<0.001) |
| Quantified Difference | Citiolone's effect was selective for cholesterol only, whereas CDP-choline and SAMe also significantly decreased total lipids (p<0.001 and p<0.05) and triglycerides (p<0.01 for CDP-choline). |
| Conditions | Intravenous administration to hyperlipemic human subjects over 30 minutes. |
Why This Matters
For studies requiring a selective cholesterol-modulating effect without confounding changes in other lipid fractions, Citiolone offers a unique tool not provided by CDP-choline or SAMe.
- [1] Galeone F, et al. Effect of intravenous injection of CDP-choline, S-adenosyl-methionine and citiolone in subjects with hyperlipemia. Artery. 1979 Feb;5(2):157-69. PMID: 231953. View Source
